
3-Cyclobutyl-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1,4-thiazepane is a molecule that contains a total of 28 atoms. There are 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom . The molecular weight of 3-cyclobutyl-1,4-thiazepane is 171.30 .
Synthesis Analysis
A series of 1,4-thiazepanes were synthesized using gold-catalysis from 1,3-aminothioethers having two or three carbon stereocenters. The process consists of a 7-exo-dig cyclization with C-S bond formation and concomitant allyl S-to-C migration, which occurs intramolecularly .Molecular Structure Analysis
The molecular structure of 3-Cyclobutyl-1,4-thiazepane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Cyclobutane-containing natural products have been synthesized using new strategies for the construction of cyclobutane rings . Ring-opening reactions via homo- or heterolysis of the spring-loaded C–C bond represent powerful tools enabling quick and efficient access to multisubstituted cyclobutane derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Peptidotriazoles on Solid Phase : The research demonstrates a novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method offers a significant advancement in the synthesis of peptidotriazoles, with over 95% conversion and purity in most cases (Tornøe, Christensen, & Meldal, 2002).
Synthesis of Bicyclic 1,4-Thiazepines : A study presented the preparation of new bicyclic thiazolidinyl-1,4-thiazepines by reacting azadithiane compounds with Michael acceptors. These compounds showed significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry (Vairoletti et al., 2019).
Biological Activities
Antimicrobial Activity of Aminophosphinic Acids : Compounds containing the cyclobutane and 1,3-thiazole structure demonstrated significant in vitro antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium fortuitum. This suggests their potential as antimicrobial agents (Koparir et al., 2011).
Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents. These compounds showed promising results against various bacterial and fungal pathogens, indicating their applicability in the development of new antimicrobial agents (Darwish et al., 2014).
Advanced Applications
Cyclic Dipeptides Synthesis : Research on the synthesis of highly functionalized 1,4-thiazepinones developed synthetic routes for compounds with potential as dual ACE/NEP inhibitors. This work illustrates the versatility of 1,4-thiazepane derivatives in the development of novel therapeutic agents (Crescenza et al., 1999).
Screening Libraries for BET Bromodomain Ligands : A study reported the one-pot synthesis of 1,4-thiazepanones as precursors to 1,4-thiazepanes, which were characterized as new BET bromodomain ligands. This synthesis method provides access to diverse 3D fragments for screening libraries, underscoring the role of 1,4-thiazepanes in drug discovery and development (Pandey et al., 2020).
Orientations Futures
Recent advances in the total synthesis of cyclobutane-containing natural products suggest that new strategies for the construction of cyclobutane rings have greatly emerged during the last decade . This could potentially open up new avenues for the synthesis and application of 3-Cyclobutyl-1,4-thiazepane in the future.
Propriétés
IUPAC Name |
3-cyclobutyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-3-8(4-1)9-7-11-6-2-5-10-9/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNAWUIOXCMYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CSCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1,4-thiazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]benzonitrile](/img/structure/B2762366.png)
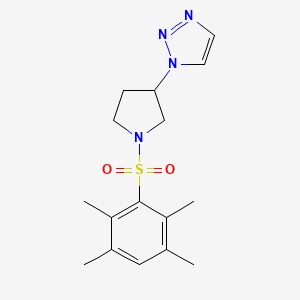
![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)
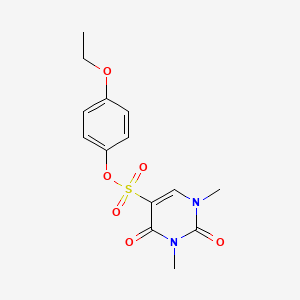
![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)
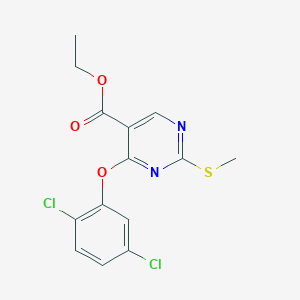
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)
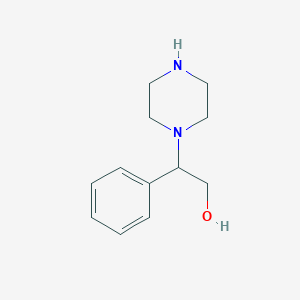

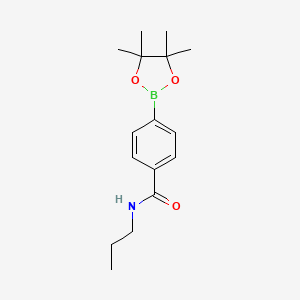
![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)
![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)
![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)